

Physicochemical Properties of Quercetin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Glomeratose A*

Cat. No.: *B1631305*

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For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physicochemical properties of Quercetin. All quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Core Physicochemical Data

Quercetin is a naturally occurring flavonoid found in a variety of fruits and vegetables. It is a yellow crystalline powder with a bitter taste. Its chemical structure, consisting of a three-ringed backbone with five hydroxyl groups, dictates its physicochemical characteristics and biological activities.

Structural and General Properties

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₀ O ₇	[1]
Molecular Weight	302.24 g/mol	[1][2][3]
Appearance	Yellow crystalline powder	[1][4]
Density	1.799 g/cm ³	[4]

Thermal Properties

The melting point of Quercetin is consistently reported to be around 316 °C. However, some studies indicate that it may decompose at or near its melting point.

Property	Value	Source(s)
Melting Point	316 °C (601 °F; 589 K)	[1][4]
Boiling Point	363.28 °C (rough estimate)	[1]

Solubility

Quercetin is practically insoluble in water but shows solubility in alkaline aqueous solutions and various organic solvents.[4][5] Its low water solubility is a significant factor affecting its bioavailability.[5] The solubility can be influenced by temperature and the presence of co-solvents. For instance, its aqueous solubility increases with temperature.[6]

Solvent	Solubility	Source(s)
Water	Practically insoluble; ~0.409 ppm at 25°C, increasing to 16.139 ppm at 100°C	[4][6]
Aqueous alkaline solutions	Soluble	[4]
Ethanol	Soluble; ~2 mg/mL	[1][7]
Acetone	Soluble	[1]
Pyridine	Soluble	[1]
Acetic acid	Soluble	[1]
Ether	Easily soluble	[1]
Methanol	Easily soluble	[1]
DMSO	~30 mg/mL	[8]
Dimethyl formamide (DMF)	~30 mg/mL	[8]

Acidity and Lipophilicity

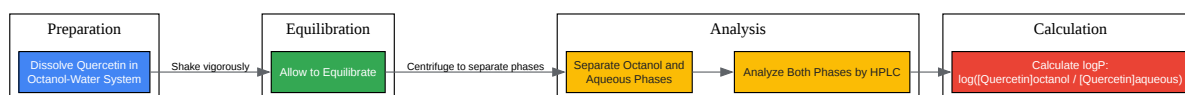
The multiple hydroxyl groups on the Quercetin molecule contribute to its acidic nature, with several reported pKa values. The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption and distribution in biological systems.

Property	Value	Source(s)
pKa	7.17, 8.26, 10.13, 12.30, 13.11	[9]
logP	1.82 ± 0.32	[10][11]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

The logP of a compound is a critical parameter in drug development, providing insight into its membrane permeability and overall pharmacokinetic profile.



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Experimental workflow for determining the logP of Quercetin.

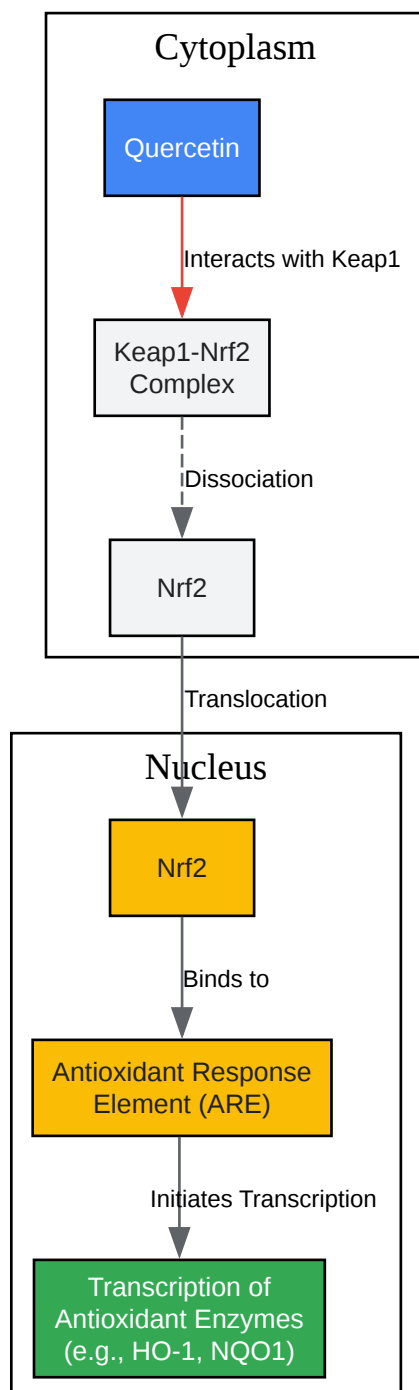
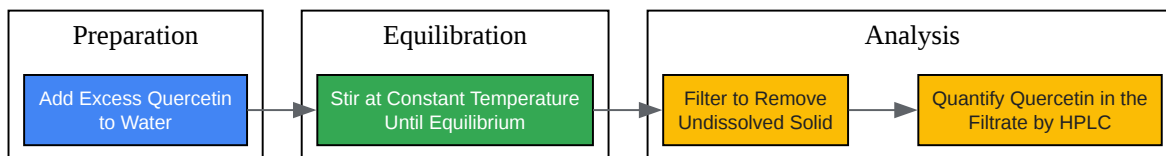
A common method for determining the logP value involves the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[10][11]

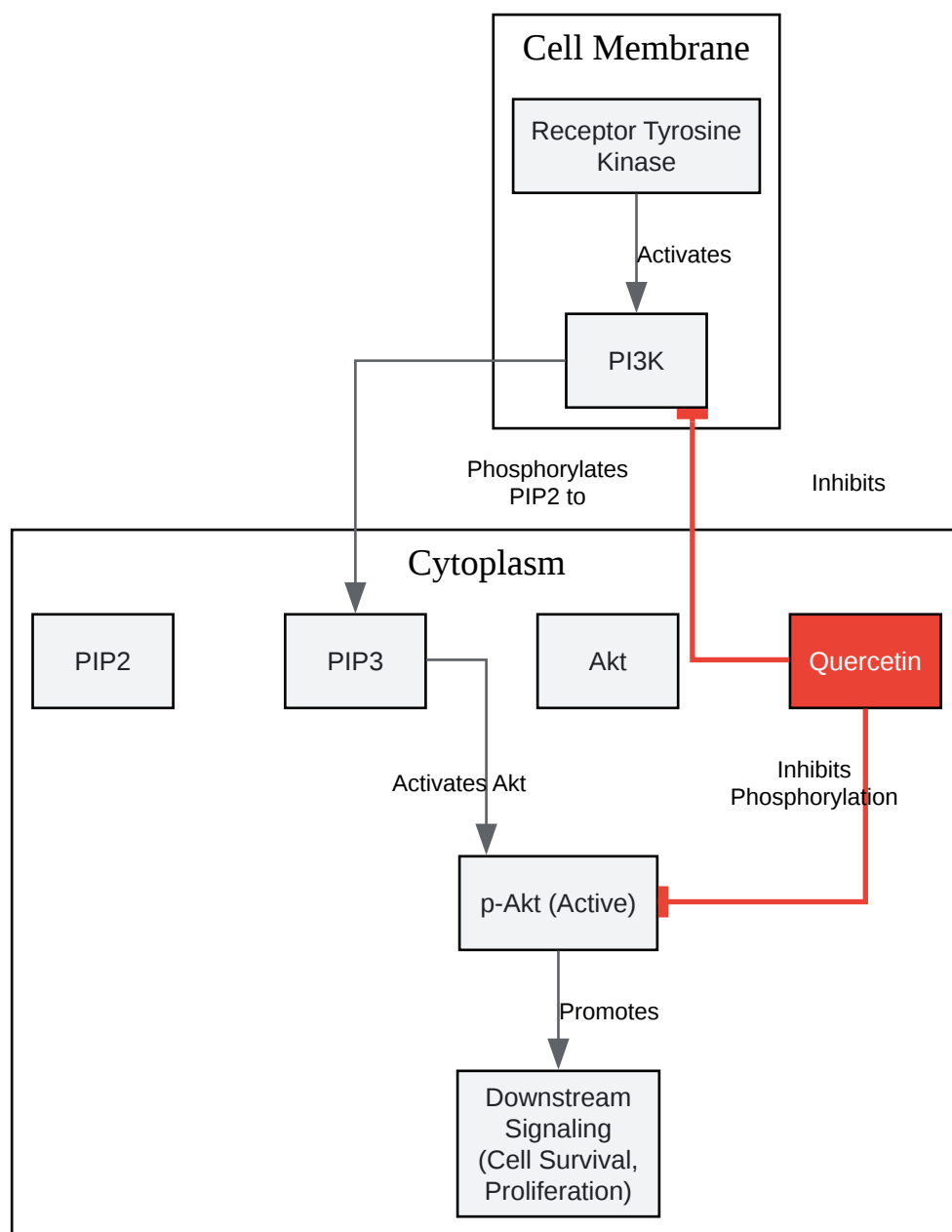
- Preparation: A solution of Quercetin is prepared in a biphasic system of n-octanol and a buffer (e.g., phosphate buffer at pH 7.4).
- Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of Quercetin between the two phases until equilibrium is reached.

- Phase Separation: The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of Quercetin in each phase is determined using a validated HPLC method.
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of Quercetin in the octanol phase to its concentration in the aqueous phase.[\[10\]](#)

Determination of Aqueous Solubility

The solubility of a compound is a fundamental property that affects its absorption and bioavailability.





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References

- 1. Quercetin CAS#: 117-39-5 [m.chemicalbook.com]
- 2. Quercetin | CAS#:117-39-5 | Chemsrce [chemsrc.com]
- 3. nmb-journal.com [nmb-journal.com]
- 4. Quercetin - Wikipedia [en.wikipedia.org]
- 5. Quercetin, a Flavonoid with Great Pharmacological Capacity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Experimental determination of octanol-water partition coefficients of quercetin and related flavonoids [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
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